5-Methoxy-4-[3-(trifluoromethyl)phenoxy]-2-[3-(trifluoromethyl)phenyl]pyrimidine
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Overview
Description
5-Methoxy-4-[3-(trifluoromethyl)phenoxy]-2-[3-(trifluoromethyl)phenyl]pyrimidine is a chemical compound . It is part of a class of compounds known as trifluoromethylpyridines (TFMP), which are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, such as this compound, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in its structure . This compound contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Scientific Research Applications
Herbicidal Activity : Compounds like 6-(4-phenoxyphenoxy)pyrimidines, which have structural similarities to the compound , have been studied for their herbicidal activity. These compounds exhibit strong Hill reaction inhibition, indicating potential use in controlling weed growth. However, they also show poor selectivity between weeds and crops, posing a challenge for agricultural applications (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).
Antibacterial Properties : Derivatives of 2,4-diamino-5-benzylpyrimidines, which share a pyrimidine core with the compound of interest, demonstrate high antibacterial activity against certain anaerobic organisms. These findings suggest potential for development into new antibacterial agents (Roth et al., 1989).
Antiviral Activity : 2,4-Diamino-6-hydroxypyrimidine derivatives, which are structurally related, show marked inhibitory activity against retrovirus replication in cell culture. This suggests potential applications in developing antiviral treatments (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Liquid Crystal Properties : Aryl esters of laterally substituted 5-pyrimidinecarboxylic acids have been synthesized and examined for their liquid crystal properties. The presence of methyl and methoxy groups in these compounds influences their phase behavior, which is pertinent in materials science and display technologies (Mikhaleva, 2003).
Corrosion Inhibition : A pyrimidine-based compound has been evaluated as an inhibitor for CO2 corrosion of steel in aggressive environments. Its adsorption on steel surfaces significantly reduces corrosion, suggesting applications in materials protection in oilfield settings (Onyeachu, Quraishi, Obot, & Haque, 2019).
Future Directions
properties
IUPAC Name |
5-methoxy-4-[3-(trifluoromethyl)phenoxy]-2-[3-(trifluoromethyl)phenyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F6N2O2/c1-28-15-10-26-16(11-4-2-5-12(8-11)18(20,21)22)27-17(15)29-14-7-3-6-13(9-14)19(23,24)25/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIUETQRLULNFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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